(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol
CAS No.:
Cat. No.: VC18221314
Molecular Formula: C9H9F3O2
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.
![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol -](/images/structure/VC18221314.png)
Specification
Molecular Formula | C9H9F3O2 |
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Molecular Weight | 206.16 g/mol |
IUPAC Name | (1S)-1-[2-(trifluoromethoxy)phenyl]ethanol |
Standard InChI | InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 |
Standard InChI Key | LWOXLMRGAQEYMM-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1OC(F)(F)F)O |
Canonical SMILES | CC(C1=CC=CC=C1OC(F)(F)F)O |
Introduction
Structural and Stereochemical Features
The molecular architecture of (1S)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol comprises a benzene ring with two key substituents: a trifluoromethoxy group at the 2-position and a chiral ethan-1-ol group at the 1-position. The IUPAC name reflects its stereochemistry, with the (1S) configuration indicating the spatial orientation of the hydroxyl-bearing carbon.
Molecular Formula and Weight
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Molecular Formula: C₉H₉F₃O₂
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Molecular Weight: 206.16 g/mol (calculated)
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Structural Formula:
The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . Chirality at the ethanolic carbon necessitates enantioselective synthesis techniques to isolate the (1S)-enantiomer, which is critical for applications requiring stereochemical precision .
Synthesis and Manufacturing Approaches
The synthesis of (1S)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol involves multi-step strategies to introduce both the trifluoromethoxy and chiral alcohol groups.
Grignard Reagent-Based Synthesis
A method analogous to the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one can be adapted:
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Grignard Formation: React 2-(trifluoromethoxy)bromobenzene with ethyl magnesium bromide in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
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Acetic Anhydride Quenching: Add the Grignard reagent to cooled acetic anhydride (-15°C) to yield the ketone intermediate.
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Stereoselective Reduction: Reduce the ketone to the alcohol using a chiral catalyst (e.g., (R)-BINAP-Ru) to achieve enantiomeric excess .
Key Reaction Conditions:
Alternative Pathway: Nucleophilic Trifluoromethoxylation
Introducing the -OCF₃ group via nucleophilic substitution on 2-nitrophenol:
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Nitration: Nitrate phenol to 2-nitrophenol.
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Trifluoromethoxylation: React with trifluoromethyl iodide (CF₃I) under copper catalysis.
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Reduction and Alcohol Introduction: Reduce the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group .
Physicochemical Properties
While experimental data for this compound is scarce, properties can be inferred from structural analogs:
The trifluoromethoxy group enhances lipid solubility, making the compound amenable to organic-phase reactions .
Reactivity and Functional Transformations
Oxidation Reactions
The ethan-1-ol moiety undergoes oxidation to form ketones or carboxylic acids. For example, using pyridinium chlorochromate (PCC) yields the corresponding ketone:
Oxidation rates are modulated by the electron-withdrawing -OCF₃ group, which stabilizes intermediate carbocations .
Nucleophilic Substitution
The -OCF₃ group participates in aromatic electrophilic substitution, though its electron-withdrawing nature deactivates the ring. Directed ortho-metalation techniques enable functionalization at the 4-position .
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